N-(4-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
CAS No.:
Cat. No.: VC20552658
Molecular Formula: C25H21N5O3
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N5O3 |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
| Standard InChI | InChI=1S/C25H21N5O3/c1-33-19-11-9-17(10-12-19)14-26-24(31)15-29-25(32)23-13-22(28-30(23)16-27-29)21-8-4-6-18-5-2-3-7-20(18)21/h2-13,16H,14-15H2,1H3,(H,26,31) |
| Standard InChI Key | URGGEQYAKOFBRF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Introduction
N-(4-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d] triazin-5(4H)-yl)acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-d] triazine derivatives. It features a unique structure with a naphthalene moiety linked to a pyrazolo-triazine framework through an acetamide bond. The presence of the 4-methoxybenzyl substituent enhances its solubility and may influence its biological properties.
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d] triazin-5(4H)-yl)acetamide can be achieved through several methods, typically involving multi-step reactions that require careful control of conditions to ensure high purity and yield.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound exhibits promising biological activities, although further research is necessary to elucidate its specific mechanisms of action and spectrum of biological activities. Potential applications may include medicinal chemistry, where its unique structure could contribute to diverse biological activities.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Amino-N-(naphthalen-1-yl)acetamide | Lacks triazine ring; simpler structure | Less complex than the target compound |
| 3-Methyl-N-benzoylpyrazole | Contains a benzoyl group; different biological activities | Different pharmacological properties |
| 6-Methyl-N-[3-(trifluoromethyl)phenyl]-pyrazole | Fluorinated derivative; different pharmacological properties | Altered biological activity due to fluorination |
Interaction Studies
Interaction studies are crucial for understanding how N-(4-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d] triazin-5(4H)-yl)acetamide interacts with biological targets. These studies will aid in optimizing the compound's efficacy and safety profile for potential therapeutic use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume